6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide
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Overview
Description
6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide is a heterocyclic compound that belongs to the benzothiophene family Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above-mentioned synthetic routes to achieve higher yields and purity. This often includes the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-N,2-dimethyl-1-benzofuran-3-carboxamide: This compound is structurally similar but contains an oxygen atom instead of a sulfur atom in the heterocyclic ring.
6-Hydroxy-N,2-dimethyl-1-benzothiophene-3-carboxamide: This compound has a hydroxyl group instead of a methoxy group.
Uniqueness
6-Methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide is unique due to its specific substitution pattern and the presence of a sulfur atom in the heterocyclic ring. This structural feature may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
638216-86-1 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
6-methoxy-N,2-dimethyl-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C12H13NO2S/c1-7-11(12(14)13-2)9-5-4-8(15-3)6-10(9)16-7/h4-6H,1-3H3,(H,13,14) |
InChI Key |
PDXWKGQTDMFWAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=C(C=C2)OC)C(=O)NC |
Origin of Product |
United States |
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